
Chloro-Pseudoephedrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-Pseudoephedrine is a chemical compound that belongs to the class of substituted amphetamines. It is structurally related to pseudoephedrine, a well-known decongestant used in various over-the-counter medications. This compound is characterized by the presence of a chlorine atom in its molecular structure, which distinguishes it from its parent compound, pseudoephedrine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-Pseudoephedrine typically involves the use of 2-chloropropionyl chloride and benzene as starting materials. The process begins with a Friedel-Crafts reaction using a Lewis acid catalyst to generate 2-chloro-1-phenyl-1-propanone. This intermediate is then reacted with methylamine in an aprotic solvent to produce 2-methylamino-1-phenyl-1-propanone .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process avoids the use of highly polluting phosphorus trichloride and hazardous bromine, making it more environmentally friendly. The Friedel-Crafts reaction and amination are completed within a single solution, reducing infrastructure costs and improving safety .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro-Pseudoephedrine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can be used to convert this compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and amines. These derivatives have different chemical and pharmacological properties, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
Chloro-Pseudoephedrine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Researchers use this compound to study the effects of substituted amphetamines on biological systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of nasal congestion and other respiratory conditions.
Industry: This compound is used in the production of various pharmaceuticals and chemical intermediates
Wirkmechanismus
Chloro-Pseudoephedrine exerts its effects by displacing norepinephrine from storage vesicles in presynaptic neurons. This release of norepinephrine into the neuronal synapse activates alpha and beta adrenergic receptors, leading to vasoconstriction and bronchodilation. These actions help reduce nasal congestion and improve airflow in the respiratory tract .
Vergleich Mit ähnlichen Verbindungen
Chloro-Pseudoephedrine is structurally similar to other substituted amphetamines, such as:
Ephedrine: Both compounds act as indirect sympathomimetic agents, but this compound has a chlorine atom that enhances its pharmacological properties.
Pseudoephedrine: While both compounds are used as decongestants, this compound has a unique chlorine substitution that may offer different therapeutic benefits.
Phenylpropanolamine: This compound is also a sympathomimetic agent, but it lacks the chlorine substitution found in this compound, resulting in different pharmacological effects
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and pharmacological properties make it a valuable subject of scientific research and industrial production. By understanding its synthesis, reactions, and mechanisms of action, researchers can continue to explore its potential benefits and applications.
Eigenschaften
CAS-Nummer |
73393-61-0 |
|---|---|
Molekularformel |
C10H14ClN |
Molekulargewicht |
183.68 g/mol |
IUPAC-Name |
(1S,2S)-1-chloro-N-methyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C10H14ClN/c1-8(12-2)10(11)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3/t8-,10+/m0/s1 |
InChI-Schlüssel |
HZCQDJZPLJOGQS-WCBMZHEXSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)Cl)NC |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)Cl)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
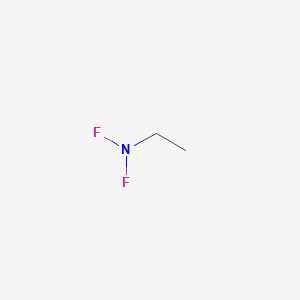
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
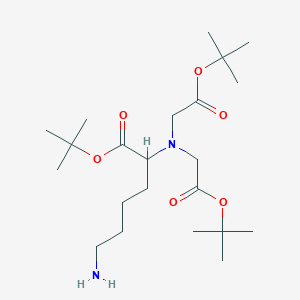
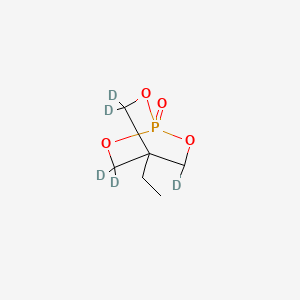
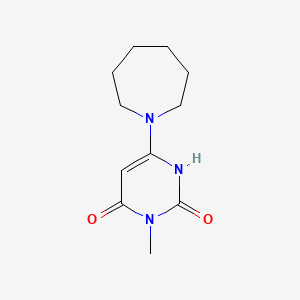
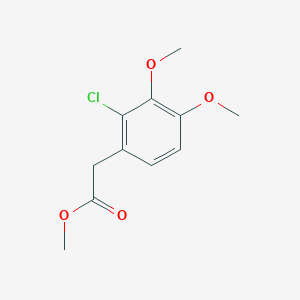
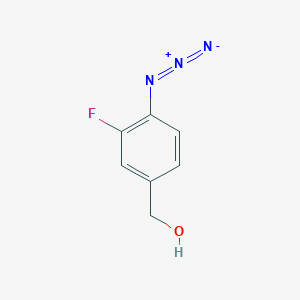


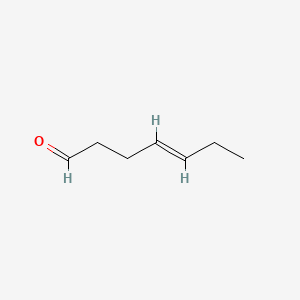
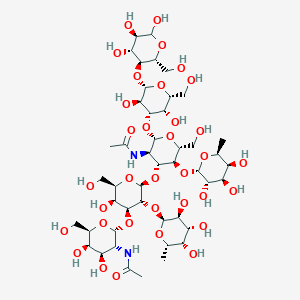
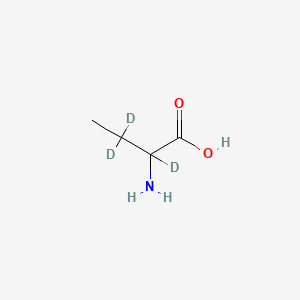
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B13408366.png)
